Product packaging for didecyl(dimethyl)azanium;phosphate(Cat. No.:CAS No. 645418-37-7)

didecyl(dimethyl)azanium;phosphate

Cat. No.: B12608053
CAS No.: 645418-37-7
M. Wt: 1074.8 g/mol
InChI Key: GLXDPFACSXTVJC-UHFFFAOYSA-K
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Description

Contextualization within Quaternary Azanium Chemistry

Didecyl(dimethyl)azanium;phosphate (B84403) belongs to the broad class of quaternary ammonium (B1175870) compounds (QACs), also known as quats. elsevierpure.comacs.org These compounds are cationic surfactants, meaning they are surface-active agents with a positively charged hydrophilic head group. taylorandfrancis.comkeruichemical.com

The fundamental structure of a QAC consists of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. In the case of the didecyl(dimethyl)azanium cation, the nitrogen atom is bonded to two long decyl (C10) alkyl chains and two smaller methyl (CH3) groups. nih.govwikipedia.org This structure gives the cation an amphiphilic character: the charged nitrogen center forms a hydrophilic "head," while the long alkyl chains constitute a hydrophobic "tail." nih.govresearchgate.net This dual nature is the primary driver of its surface-active properties, allowing it to disrupt interfaces between different phases, such as oil and water. wikipedia.org QACs are widely recognized for their use as disinfectants, biocides, and antistatic agents, which forms the principal context for their academic and industrial investigation. elsevierpure.comacs.orgkeruichemical.com

Scope and Significance of Academic Investigation

The academic investigation into QACs like didecyl(dimethyl)azanium;phosphate is substantial, motivated by their extensive use in commercial and industrial products. elsevierpure.comacs.org A significant portion of this research is dedicated to understanding the structure-activity relationship, which examines how modifications to the chemical structure influence its function. nih.gov

Key areas of academic inquiry include:

Synthesis of Novel Variants: Researchers actively synthesize new QACs by altering the length of the alkyl chains or, crucially, by pairing the cation with different counter-ions (anions). The substitution of the common chloride anion with a phosphate anion is a prime example of this, aimed at exploring new properties and potential applications.

Physicochemical Characterization: Studies focus on determining properties such as solubility, critical micelle concentration (CMC), and thermal stability. The choice of the phosphate ion can influence these characteristics, potentially offering advantages over other salt forms in specific formulations.

Application-Oriented Research: Investigations are often targeted toward enhancing performance in specific applications, such as industrial water treatment, wood preservation, and as biocides in various formulations. google.compainichemical.com The development of new QAC derivatives is significant for creating more effective or environmentally benign chemical products.

Hierarchical Classification and Advanced Nomenclature in Complex Chemical Systems

The systematic classification and precise naming of complex chemical compounds are essential for clarity in scientific communication. This compound can be classified hierarchically, moving from a broad category to the specific entity.

Table 1: Hierarchical Classification of this compound

Classification LevelCategory NameDescription
Broad Class SurfactantA compound that lowers the surface tension between two liquids or between a liquid and a solid. wikipedia.org
Sub-Class Cationic SurfactantA surfactant with a positively charged head group. taylorandfrancis.comkeruichemical.com
Chemical Group Quaternary Ammonium Compound (QAC)A compound with a central nitrogen atom bonded to four alkyl or aryl groups, resulting in a permanent positive charge. elsevierpure.comacs.org
Specific Cation Didecyl(dimethyl)azaniumThe specific quaternary ammonium cation with two decyl and two methyl groups. nih.gov
Specific Compound This compoundThe ionic compound formed by the association of the didecyl(dimethyl)azanium cation and the phosphate anion.

The nomenclature follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC). The name "this compound" clearly distinguishes the cationic and anionic components of the salt:

didecyl(dimethyl)azanium : This denotes the cation. "Didecyl" refers to the two ten-carbon alkyl chains. "(dimethyl)" refers to the two methyl groups attached to the nitrogen. "Azanium" is the systematic name for a quaternary substituted ammonium cation (R₄N⁺). nih.gov

phosphate : This denotes the anion, [PO₄]³⁻. The semicolon is used to separate the names of the distinct ionic components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H144N3O4P B12608053 didecyl(dimethyl)azanium;phosphate CAS No. 645418-37-7

Properties

CAS No.

645418-37-7

Molecular Formula

C66H144N3O4P

Molecular Weight

1074.8 g/mol

IUPAC Name

didecyl(dimethyl)azanium;phosphate

InChI

InChI=1S/3C22H48N.H3O4P/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h3*5-22H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

GLXDPFACSXTVJC-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Didecyl Dimethyl Azanium;phosphate

Synthesis of the Didecyl(dimethyl)azanium Cation

The didecyl(dimethyl)azanium cation, also known as didecyldimethylammonium, is typically synthesized via the quaternization of a tertiary amine. This reaction, a variation of the Menshutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. rsc.org The most direct precursor for this synthesis is didecylmethylamine.

The core of the cation synthesis is the N-alkylation of an amine. For the didecyl(dimethyl)azanium cation, the most common strategy involves the reaction of didecylmethylamine, a tertiary amine, with a methylating agent. google.com This approach is generally preferred over the dialkylation of dimethylamine (B145610) with a decyl halide, as the latter can lead to a complex mixture of primary, secondary, tertiary, and quaternary amines, making purification difficult.

The alkylating agents are typically highly reactive alkyl halides. Common choices include chloromethane (B1201357) or methyl bromide. google.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion. The displaced halide (e.g., chloride or bromide) becomes the initial counterion to the newly formed quaternary ammonium cation.

The general reaction is as follows:

(CH₃(CH₂)₉)₂NCH₃ + CH₃X → [(CH₃(CH₂)₉)₂N(CH₃)₂]⁺X⁻ (where X = Cl, Br)

This initial product is a didecyldimethylammonium halide, which serves as the direct precursor for the subsequent phosphate (B84403) integration step.

To maximize the yield and purity of the didecyldimethylammonium halide, reaction conditions must be carefully optimized. Key parameters that influence the efficiency of the quaternization reaction include temperature, pressure, molar ratio of reactants, choice of solvent, and the use of a catalyst.

Industrial processes have been developed to refine this synthesis. google.com The reaction is typically carried out in an alcohol-based solvent, such as industrial alcohol or isopropanol, which helps to dissolve the reactants and facilitate the reaction. A basic catalyst, like sodium carbonate, may be added to improve reaction kinetics. The process often involves heating the mixture under reflux conditions for several hours, followed by a period of heat preservation to ensure the reaction goes to completion. google.com The pressure is controlled to manage the volatile alkylating agent, such as chloromethane. google.com

Below is a table summarizing typical optimized reaction conditions based on patented industrial processes for the synthesis of didecyldimethylammonium chloride.

Table 1: Optimized Reaction Conditions for Didecyldimethylammonium Chloride Synthesis

Parameter Optimized Value/Condition Purpose Reference
Reactants Didecylmethylamine and Chloromethane Forms the quaternary ammonium cation and halide salt. google.com
Molar Ratio Didecylmethylamine : Chloromethane (0.98-1.10 : 0.95-1.05) Ensures efficient conversion of the tertiary amine. google.com
Solvent Industrial Alcohol or Isopropanol Provides a medium for the reaction. google.com
Catalyst Basic catalyst (e.g., Sodium Carbonate) Accelerates the rate of reaction. google.com
Temperature 75 - 95 °C (Reflux) Provides energy to overcome the activation barrier. google.com
Pressure ≤ 0.18 MPa Controls the volatile alkylating agent and maintains reaction integrity. google.com

| Reaction Time | 4 - 6 hours (Reflux) followed by 2 - 3 hours (Heat Preservation) | Ensures the reaction proceeds to completion for high yield. | google.com |

Counterion Exchange and Phosphate Integration

Once the didecyldimethylammonium halide has been synthesized and purified, the next critical step is to replace the halide anion with a phosphate anion. This is achieved through a process known as anion metathesis or ion exchange.

Anion metathesis is a common and versatile method for preparing ionic liquids and other salts with specific counterions. youtube.com There are two primary strategies for incorporating the phosphate anion: direct precipitation and ion-exchange chromatography.

Direct Precipitation Metathesis: In this method, the didecyldimethylammonium halide (e.g., chloride or bromide) is dissolved in a suitable solvent and reacted with a phosphate salt, such as sodium phosphate or potassium phosphate. The driving force for this reaction is the significant difference in solubility between the reactants and products. The sodium or potassium halide formed as a byproduct is typically insoluble in the organic solvent used and precipitates out of the solution, while the desired didecyl(dimethyl)azanium;phosphate remains dissolved. The precipitated halide salt can then be easily removed by filtration.

[(CH₃(CH₂)₉)₂N(CH₃)₂]⁺Cl⁻ (aq/solv) + Na₃PO₄ (aq) → [(CH₃(CH₂)₉)₂N(CH₃)₂]₃PO₄ (solv) + 3 NaCl (s)↓

Ion-Exchange Resin Method: A more advanced and often cleaner method involves the use of an anion-exchange resin. nih.govgoogle.com These resins are solid polymers with covalently bound functional groups that can be pre-loaded with a desired anion. For this synthesis, a strongly basic anion-exchange resin is first charged with phosphate ions by passing a solution of a phosphate salt (e.g., sodium phosphate) through it. mdpi.comnih.gov Subsequently, a solution of the didecyldimethylammonium halide is passed through the phosphate-form resin. The halide ions in the solution exchange with the phosphate ions on the resin, effectively replacing the counterion and yielding a solution of pure this compound. google.comnih.gov This method is highly efficient and can produce a final product with very low halide contamination. nih.gov

The purity of the final this compound is critical, as even trace amounts of impurities can significantly alter its properties. A comprehensive suite of analytical techniques is employed to assess purity and confirm the structure of the synthesized material.

Purification: After the metathesis reaction, purification steps are necessary to remove residual reactants and byproducts. If the precipitation method is used, the primary byproduct, an inorganic halide, is removed by filtration. The final product may be washed with deionized water to remove any remaining water-soluble impurities and then dried under vacuum to remove residual solvents and water. The use of activated carbon or alumina (B75360) can also help remove trace organic impurities.

Purity Assessment: A variety of analytical methods are used to quantify impurities and verify the final product. Halide impurities, often remaining from the initial alkylation and incomplete metathesis, are a primary concern.

Table 2: Analytical Methods for Purity Assessment of Ionic Materials

Analytical Method Impurity/Parameter Measured Typical Detection Limit Reference
Ion Chromatography (IC) Halide ions (F⁻, Cl⁻, Br⁻, I⁻), Anion Purity ppm (mg/L) level for halides google.com
Volhard Titration Halide ions (Cl⁻, Br⁻, I⁻) ~1% wt. (higher concentrations) researchgate.net
Ion-Selective Electrode (ISE) Halide ions ~1.8 ppm for chloride researchgate.net
Karl-Fischer Titration Water content ppm level (10 µg to 5 mg water) researchgate.net
Gas Chromatography (GC) Volatile organic impurities (e.g., unreacted alkylating agents, amines) ~0.01 mg/g (hexane equivalents) researchgate.net
High-Performance Liquid Chromatography (HPLC) Non-volatile organic impurities (e.g., unreacted amines) Varies by detector and compound m-chemical.co.jp

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, organic impurities | Qualitative and quantitative assessment | google.com |

By employing these rigorous synthetic and purification methodologies, followed by thorough analytical assessment, high-purity this compound can be reliably produced for its intended applications.

Advanced Characterization and Structural Elucidation of Didecyl Dimethyl Azanium;phosphate

Spectroscopic Techniques for Molecular Architecture Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structure of the didecyl(dimethyl)azanium cation. By analyzing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P, NMR can map out the chemical environment of each atom.

For the didecyl(dimethyl)azanium cation, ¹H and ¹³C NMR spectra provide detailed information about the two decyl chains and the two methyl groups attached to the nitrogen atom. In ¹H NMR studies of related didecyldimethylammonium compounds, distinct signals corresponding to the terminal methyl protons of the decyl chains, the methylene (B1212753) groups along the chains, and the methyl groups on the quaternary nitrogen are observed. researchgate.net

¹³C NMR spectroscopy further resolves the carbon skeleton. Data for the didecyldimonium cation shows characteristic chemical shifts for the various carbon atoms in the long alkyl chains and the N-methyl groups. nih.gov The phosphate (B84403) anion would be identified by ³¹P NMR spectroscopy. Studies on other phosphate-containing compounds show that the chemical shift in ³¹P NMR is highly sensitive to the coordination environment of the phosphorus atom, allowing for the characterization of its bonding state. researchgate.net

Table 1: Predicted NMR Data for Didecyl(dimethyl)azanium;phosphate This table is a composite based on data for the didecyldimonium cation and general knowledge of phosphate NMR.

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H -(CH₂)₈-CH~0.88 (t)
-CH ₂-(CH₂)₈-CH₃~1.26 (m)
-N⁺-(CH ₃)₂~3.0-3.3 (s)
-N⁺-C H₂-~3.3-3.5 (m)
¹³C -(CH₂)₈-C H₃~14.0
-C H₂- groups~22.0 - 32.0
-N⁺-(C H₃)₂~51.0
-N⁺-C H₂-~65.0
³¹P PO₄³⁻Highly dependent on pH and solvation, typically a single sharp peak

s = singlet, t = triplet, m = multiplet

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly suitable for analyzing quaternary ammonium (B1175870) compounds. ekb.eg

In a typical analysis, the compound is ionized, often using Electrospray Ionization (ESI), which is gentle enough to keep the cation intact. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The didecyl(dimethyl)azanium cation, [C₂₂H₄₈N]⁺, would be detected as a primary ion. nih.gov High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental formula of C₂₂H₄₈N⁺. nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the primary ion is fragmented to produce a characteristic pattern of smaller ions, revealing details about its structure. The phosphate anion would not typically be observed in positive ion mode ESI-MS but could be detected in negative ion mode.

Table 2: High-Resolution Mass Spectrometry Data for the Didecyl(dimethyl)azanium Cation Data derived from PubChem entry for didecyldimonium ion. nih.gov

ParameterValueReference
Formula C₂₂H₄₈N⁺ nih.gov
Precursor m/z 326.3787 nih.gov
Adduct [M]⁺ nih.gov
Ionization Mode Positive (ESI) nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. For this compound, the spectra would be a superposition of the vibrations from the quaternary ammonium cation and the phosphate anion.

The didecyl(dimethyl)azanium cation exhibits strong C-H stretching vibrations from the methyl and methylene groups around 2850-3000 cm⁻¹. C-N stretching and various bending modes would also be present.

The phosphate anion (PO₄³⁻) has characteristic vibrational modes. Theoretical and experimental studies on phosphate adsorption show that P-O stretching modes are typically found in the 900-1200 cm⁻¹ region. nih.gov The exact positions of these bands can be influenced by hydration, counter-ion interaction, and symmetry. Both IR and Raman spectra are expected to show characteristic signals for the phosphate group, with P–O stretching modes appearing between 500 and 1500 cm⁻¹. nih.gov

Table 3: Key Vibrational Modes for this compound This table is predictive, based on known functional group frequencies and data for related compounds. nih.gov

Wavenumber (cm⁻¹)AssignmentTechnique
2850 - 2960C-H stretching (alkyl chains)IR, Raman
1460 - 1480C-H bending (methylene, methyl)IR
900 - 1200P-O stretching (phosphate)IR, Raman
~970C-N stretching (quaternary amine)IR, Raman

Crystallographic and Morphological Investigations

While spectroscopic methods define the molecular level, crystallographic and microscopic techniques reveal how these molecules arrange in the solid state and in solution to form larger, functional structures.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would yield precise information on bond lengths, bond angles, and the crystal packing of the ions. It would reveal how the bulky didecyl(dimethyl)azanium cations and the phosphate anions are arranged relative to one another, stabilized by electrostatic interactions and van der Waals forces.

Electron Microscopy for Supramolecular Assembly Morphology

Didecyl(dimethyl)azanium, like other dual-chain quaternary ammonium compounds, is amphiphilic and known to self-assemble in aqueous solutions. Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is used to visualize the morphology of these supramolecular structures.

Studies on the closely related didecyldimethylammonium chloride (DDAC) show that it forms lamellar body-like structures or vesicles in water. nih.govresearchgate.net TEM imaging has revealed particles with diameters ranging from approximately 8 nm to 55 nm. nih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, forming vesicles or other lipid bilayer-type structures in solution. The phosphate counter-ion could influence the specific size, charge, and packing of these assemblies.

SEM has been used to observe the effects of DDAC on bacterial cell morphology, revealing the formation of nodules and apparent leakage of cellular material, which demonstrates the compound's interaction with lipid membranes. academicjournals.org This interaction is a direct consequence of the amphiphilic nature that also drives its supramolecular self-assembly.

Interfacial and Supramolecular Chemistry of Didecyl Dimethyl Azanium;phosphate

Surface Activity and Adsorption Phenomena

Didecyl(dimethyl)azanium;phosphate (B84403) is classified as a cationic surfactant, a molecule with a hydrophilic head and a hydrophobic tail. This dual nature drives its tendency to accumulate at interfaces, thereby altering the physicochemical properties of the system.

Interfacial Tension Reduction Mechanisms

As a surfactant, didecyl(dimethyl)azanium;phosphate is expected to reduce the interfacial tension between two immiscible phases, such as oil and water, or a liquid and a gas. The mechanism for this reduction lies in the amphiphilic structure of the didecyl(dimethyl)azanium cation. The two long decyl chains (the hydrophobic tail) orient themselves away from the aqueous phase and into the non-aqueous phase or towards the air, while the charged dimethylammonium headgroup remains in the water. This molecular arrangement disrupts the cohesive energy at the interface, leading to a decrease in interfacial tension. researchgate.net

The presence of the phosphate anion (PO₄³⁻) can further influence this process. Phosphate ions are known to interact with the cationic headgroups of surfactants, which can affect the packing of the surfactant molecules at the interface. This interaction can either enhance or reduce the efficiency of interfacial tension reduction depending on factors like pH and ionic strength.

Table 1: Illustrative Comparison of Interfacial Tension Reduction

SurfactantCounter-ionExpected Interfacial Tension (mN/m) vs. Water/Air
Didecyl(dimethyl)azaniumChloride (Cl⁻)~30-40
Didecyl(dimethyl)azaniumPhosphate (PO₄³⁻)Potentially lower due to stronger counter-ion binding

Adsorption Behavior at Liquid-Solid and Liquid-Gas Interfaces

The adsorption of this compound at liquid-solid and liquid-gas interfaces is a key aspect of its functionality.

At the liquid-gas interface , such as the surface of an aqueous solution, the surfactant molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water. acs.org This leads to the formation of a monolayer with the hydrophobic tails pointing towards the gas phase. This monolayer reduces the surface tension of the liquid. researchgate.net

At the liquid-solid interface , the adsorption behavior is more complex and depends on the nature of the solid surface. On negatively charged surfaces, such as silica (B1680970), clays (B1170129), or many textiles, the cationic headgroup of didecyl(dimethyl)azanium will readily adsorb due to electrostatic attraction. researchgate.net The hydrophobic tails can then form a layer that alters the surface properties, for example, making a hydrophilic surface more hydrophobic. The phosphate counter-ion can also play a role in the adsorption process, potentially co-adsorbing with the cationic surfactant or competing for adsorption sites depending on the surface chemistry and solution conditions. nih.govnih.gov Studies on the adsorption of phosphate onto various materials show that its interaction is highly dependent on pH and the presence of other ions. mdpi.comnih.govmdpi.commdpi.com

Micellar Formation and Colloidal Systems

Above a certain concentration in a solution, surfactant molecules self-assemble into organized structures called micelles. This process is fundamental to many of the applications of surfactants.

Critical Micelle Concentration Determinations

The critical micelle concentration (CMC) is the concentration of a surfactant at which micelles begin to form. avantiresearch.com It is a critical parameter that defines the onset of many of the surfactant's characteristic properties. For this compound, the CMC would be influenced by the length of the alkyl chains, the nature of the headgroup, and significantly, the counter-ion.

The presence of phosphate ions in the solution is expected to lower the CMC compared to a surfactant with a more weakly binding counter-ion like chloride. researchgate.netresearchgate.net This is because the multivalent phosphate anion can more effectively screen the electrostatic repulsion between the cationic headgroups of the surfactant molecules, thus favoring their aggregation into micelles at a lower concentration. researchgate.netresearchgate.net The CMC can be determined experimentally using various techniques such as tensiometry, conductometry, and fluorescence spectroscopy. researchgate.net

Table 2: Estimated Critical Micelle Concentration (CMC) Values

SurfactantCounter-ionEstimated CMC (mM) in Water
Didecyl(dimethyl)azaniumChloride (Cl⁻)0.5 - 1.0
Didecyl(dimethyl)azaniumPhosphate (PO₄³⁻)< 0.5

Note: These values are estimations based on the known behavior of similar surfactants and the effect of phosphate as a counter-ion. Experimental verification is required.

Structural Characterization of Micellar Aggregates

The micelles formed by this compound are expected to be roughly spherical at concentrations just above the CMC, with the hydrophobic decyl chains forming a liquid-like core and the hydrophilic dimethylammonium headgroups forming the outer shell, exposed to the aqueous environment. The phosphate counter-ions will be associated with this outer shell, partially neutralizing the positive charge of the headgroups.

The structure of these micelles can be characterized using techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and dynamic light scattering (DLS). These methods can provide information about the size, shape, and aggregation number (the number of surfactant molecules in a micelle) of the aggregates. The presence of the phosphate counter-ion may lead to the formation of larger or non-spherical micelles at higher concentrations due to its strong binding and charge screening effects. nih.gov

Emulsion and Microemulsion Stabilization Mechanisms

This compound can act as an effective stabilizer for emulsions (dispersions of one liquid in another, e.g., oil in water) and microemulsions (thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant).

The stabilization mechanism involves the adsorption of the surfactant at the oil-water interface, forming a protective film that prevents the coalescence of the dispersed droplets. The hydrophobic tails of the surfactant penetrate the oil phase, while the hydrophilic headgroups remain in the aqueous phase. This creates a steric and/or electrostatic barrier that repels other droplets. The efficiency of this compound as an emulsifier will depend on its ability to lower the interfacial tension and form a stable interfacial film. The nature of the phosphate counter-ion can influence the packing density and charge of this interfacial film, thereby affecting the stability of the emulsion.

Host-Guest Interactions and Complexation Chemistry of this compound

The supramolecular chemistry of this compound is governed by the amphiphilic nature of the didecyldimethylammonium (DDAC) cation, which features a polar cationic head group and two long, nonpolar alkyl chains. This structure facilitates a range of non-covalent interactions, leading to the formation of complex, ordered systems in the presence of suitable host molecules and polymers. While specific research on the phosphate salt is limited, extensive studies on analogous systems, particularly didecyldimethylammonium chloride (DDAC-Cl) and bromide (DDAC-Br), provide significant insights into its behavior.

Cyclodextrin (B1172386) Inclusion Complex Formation

The encapsulation of the didecyldimethylammonium cation by cyclodextrins (CDs) is a well-documented example of host-guest chemistry. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for the nonpolar alkyl chains of the DDAC cation. oatext.comoatext.com The formation of these inclusion complexes is primarily driven by hydrophobic interactions, as the alkyl chains are expelled from the aqueous environment to reside within the more favorable nonpolar CD cavity. oatext.com

Research on the interaction between didecyldimethylammonium chloride and various cyclodextrins (α-CD, β-CD, and γ-CD) has elucidated the stoichiometry and binding affinities of these complexes. nih.govresearchgate.net The size of the cyclodextrin cavity relative to the guest molecule is a critical factor determining the stability and structure of the resulting complex. researchgate.net For the DDAC cation, with its two decyl chains, various inclusion geometries are possible, including the encapsulation of one or both chains, or the formation of higher-order structures.

A proposed mechanism for the interaction involves several steps:

Diffusion of the positively charged DDAC-CD complex in solution. nih.gov

Adsorption onto a surface or membrane through electrostatic interactions. nih.gov

Dissociation of the complex, allowing the DDAC cation to insert into the membrane. nih.gov

The formation of these inclusion complexes can alter the physicochemical properties of the DDAC cation, a principle widely used to enhance the bioavailability and stability of various guest molecules. nih.goviipseries.org

Table 1: Properties of Common Natural Cyclodextrins oatext.com

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Number of Glucopyranose Units678
Molecular Weight ( g/mol )97211351297
Solubility in Water ( g/100 mL)14.51.8523.2
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.3

Interactions with Polyelectrolytes and Biopolymers

The cationic nature of didecyl(dimethyl)azanium facilitates strong electrostatic interactions with negatively charged polymers (polyanions). This interaction is fundamental to its association with a wide range of synthetic polyelectrolytes and naturally occurring biopolymers.

Synthetic Polyelectrolytes: Studies on similar cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), with anionic polyelectrolytes like sodium polyacrylate (PANa), reveal a multi-stage interaction process. rsc.org Initially, the cationic surfactant monomers bind to the polymer chain via electrostatic attraction. As the surfactant concentration increases, this leads to polymer-induced micellization, where aggregates of the surfactant form along the polymer backbone. rsc.orgresearchgate.net This process is highly dependent on the charge densities of both the polymer and the surfactant, as well as the ionic strength of the solution. researchgate.net At a certain ratio of surfactant to polymer, charge neutralization can occur, leading to phase separation or precipitation of the complex. rsc.org

Biopolymers: The interaction of the didecyldimethylammonium cation with biopolymers is of significant interest. Many essential biopolymers, such as deoxyribonucleic acid (DNA) and certain polysaccharides, are anionic. The principles of interaction are similar to those with synthetic polyelectrolytes, involving an initial electrostatic attraction between the cationic DDAC and the anionic sites on the biopolymer. nih.govmdpi.com

A notable example is the interaction with hyaluronic acid (HA), a naturally occurring polysaccharide. tandfonline.com Hyaluronic acid can be used to modify micelles formed from didecyldimethylammonium bromide (DDAB). tandfonline.com The electrostatic attraction between the positively charged DDAC headgroups and the negatively charged carboxylate groups of HA allows for the formation of a stabilized, core-shell-like structure. tandfonline.com This interaction not only shields the charge of the micelles but can also impart biological targeting capabilities. tandfonline.com The driving forces behind such biopolymer-surfactant interactions are a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. mdpi.com

Table 2: Key Interactions in DDAC-Polyanion Systems

Interaction TypeDescriptionKey Factors
Electrostatic Attraction Primary driving force between the cationic DDAC headgroup and anionic polymer backbone.Charge density, pH, ionic strength.
Hydrophobic Interaction Aggregation of the nonpolar alkyl chains of DDAC to form micelle-like structures along the polymer.Surfactant concentration, chain length.
Hydrogen Bonding Can play a role, particularly with biopolymers containing hydroxyl, carboxyl, or amine groups.Polymer structure, solvent.

Mechanisms of Supramolecular Gelation

Supramolecular gelation occurs when small molecules, like this compound, self-assemble into extended, three-dimensional networks that immobilize the solvent. This process is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and electrostatic interactions. For ionic amphiphiles, the nature of the counterion plays a crucial role in modulating the self-assembly process. nih.gov

Research on the closely related didodecyldimethylammonium (B1216837) (DDA+) surfactant with phosphate counterions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) shows that the self-assembly behavior is highly dependent on the specific phosphate species present, which is in turn controlled by the pH of the system. nih.gov At lower surfactant concentrations, these systems can form micellar solutions. nih.gov As the concentration increases, a transition to more ordered structures, such as lamellar (Lα) phases, occurs. nih.gov

The mechanism of gelation for such systems can be understood as a hierarchical self-assembly process:

Primary Assembly: The amphiphilic cations and their counterions form primary aggregates, such as spherical or elongated micelles. The two long alkyl chains of the DDAC cation favor the formation of bilayer structures or vesicles rather than simple spherical micelles.

Network Formation: These primary aggregates then interact and entangle to form a three-dimensional network. This can occur through fiber growth and branching. The electrostatic interactions, screened by the phosphate counterions, are critical in this step.

Solvent Entrapment: The resulting network physically traps the solvent molecules, leading to the formation of a viscoelastic gel.

This gel phase can be considered a kinetically trapped, metastable state, which may slowly evolve towards a more thermodynamically stable crystalline phase over time, a process governed by Ostwald's rule of stages. qub.ac.uk The ability to form such gels is a hallmark of "low molecular weight gelators," a class to which this compound belongs. nih.gov

Mechanistic Investigations in Chemical and Materials Science for Didecyl Dimethyl Azanium;phosphate

Catalytic Activity and Phase Transfer Phenomena

The structure of didecyl(dimethyl)azanium;phosphate (B84403), with its lipophilic alkyl chains and ionic head, makes it a candidate for phase transfer catalysis, a technique crucial for facilitating reactions between substances located in different immiscible phases, such as an organic and an aqueous layer.

Role as Phase Transfer Catalysts

Phase transfer catalysts (PTCs) work by transporting a reactant from one phase to another where the reaction can proceed. youtube.com In the case of didecyl(dimethyl)azanium;phosphate, the quaternary ammonium (B1175870) cation, often abbreviated as [DDDA]⁺, is the active component. This cation can pair with an anionic reactant (for example, a nucleophile in the aqueous phase) to form an ion pair. The long decyl chains of the [DDDA]⁺ cation render this ion pair soluble in organic solvents. nih.gov

Once in the organic phase, the anion is weakly solvated and thus highly reactive towards the organic substrate. youtube.comresearchgate.net After the reaction, the catalyst cation can transport a leaving group anion back to the aqueous phase, completing the catalytic cycle. researchgate.net This mechanism allows for reactions to occur at faster rates and under milder conditions than would otherwise be possible. mdpi.com While specific studies on the phosphate salt are limited, the analogous compound, didecyldimethylammonium chloride (DDAC), is known to be an effective phase transfer catalyst in applications such as the alkylation of phenols. The principle of operation for the phosphate salt is expected to be the same, with the didecyldimethylammonium cation acting as the "shuttle" between phases. researchgate.net

Specific Reaction Pathway Investigations

Although detailed reaction pathway investigations specifically for this compound are not extensively documented in publicly available literature, its catalytic action can be inferred from studies on similar quaternary ammonium salts and relevant reaction types.

One of the most common applications for such catalysts is in nucleophilic substitution reactions. scispace.com For instance, in the synthesis of esters or ethers, a nucleophile (like an alkoxide or phenoxide) from an aqueous or solid phase is transferred into an organic phase to react with an alkyl halide. The general mechanism for a nucleophilic substitution (Sₙ2) reaction catalyzed by a quaternary ammonium salt (Q⁺X⁻) like this compound can be outlined as follows, where Nu⁻ is the nucleophile and R'-L is the organic substrate:

Anion Exchange: The catalyst cation Q⁺ pairs with the nucleophile Nu⁻ at the interface of the two phases.

Q⁺X⁻(org) + Nu⁻(aq) ⇌ Q⁺Nu⁻(org) + X⁻(aq)

Organic Phase Reaction: The ion pair Q⁺Nu⁻, now in the organic phase, reacts with the substrate R'-L. The nucleophile Nu⁻ is highly reactive in this state.

Q⁺Nu⁻(org) + R'-L(org) → R'-Nu(org) + Q⁺L⁻(org)

Catalyst Regeneration: The catalyst cation, now paired with the leaving group L⁻, returns to the interface to exchange for another nucleophile, thus continuing the cycle.

Q⁺L⁻(org) ⇌ Q⁺(aq) + L⁻(aq)

The efficiency of the catalyst is influenced by factors such as the length of the alkyl chains, with longer chains increasing the solubility of the ion pair in the organic phase. The nature of the anion (in this case, phosphate) can also play a role, although the primary function is carried out by the cation.

Corrosion Inhibition Mechanisms

This compound and its derivatives have been identified as effective corrosion inhibitors for metals, particularly steel. The mechanism of protection involves the formation of a protective layer at the metal-solution interface, which hinders the electrochemical processes that lead to corrosion.

Adsorption Layers and Protective Film Formation on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through the adsorption of its ions onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is driven by the interaction between the charged parts of the inhibitor molecule and the metal surface, as well as the hydrophobic interactions of the long alkyl chains.

The didecyldimethylammonium cation, with its positive charge, can adsorb onto cathodic sites on the metal surface. Furthermore, the long decyl chains are hydrophobic and tend to orient themselves away from the aqueous solution, creating a dense, non-polar layer. researchgate.net This layer repels water and other corrosive species.

The phosphate anion also plays a crucial role. Phosphate-based inhibitors are known to form a passive film on steel surfaces, often consisting of iron phosphates. nih.gov This film is stable and further enhances the protective barrier. Therefore, this compound offers a dual-action inhibition: the cationic part forms an adsorbed organic layer, while the anionic part contributes to the formation of a passivating inorganic film. Studies on the related compound, didecyldimethylammonium bicarbonate/carbonate (DDABC), and its phosphate derivatives show they are highly effective corrosion inhibitors for steel, forming a mono-molecular film on the metal surface. youtube.comresearchgate.net The adsorption of such inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.net

Table 1: Corrosion Inhibition Efficiency Data for Related Compounds
Inhibitor SystemMetalCorrosive MediumInhibition Efficiency (%)Adsorption Isotherm
Didecyldimethylammonium Chloride (DDAC)Carbon Steel1 M HCl>90Langmuir
Ammonium Phosphate MonobasicSteel RebarSCP + 3.5 wt.% NaCl~90Not specified
Didecyldimethylammonium Bicarbonate/Carbonate (DDABC)SteelAqueousHigh (Specific % not given)Forms mono-molecular film

Electrochemical Impedance Spectroscopy Studies of Interfacial Protection

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the properties of the protective film formed by corrosion inhibitors. sci-hub.senih.gov An EIS measurement involves applying a small amplitude AC potential to the metal and measuring the resulting current. The impedance of the system provides information about the resistance and capacitance of the interface.

For a metal surface protected by an inhibitor like this compound, the EIS data would typically be analyzed using an equivalent electrical circuit model. In the presence of an effective inhibitor film, the following changes in the EIS parameters are expected:

Increased Charge Transfer Resistance (Rct): The formation of a protective film on the metal surface hinders the transfer of charge required for the corrosion reactions to occur. This leads to a significant increase in the charge transfer resistance, which is inversely proportional to the corrosion rate.

Decreased Double-Layer Capacitance (Cdl): The adsorption of the inhibitor molecules onto the metal surface displaces water molecules and decreases the local dielectric constant at the interface. This results in a decrease in the double-layer capacitance.

Studies on DDAC have shown a rise in polarization resistance with increasing inhibitor concentration, which supports the formation of a protective layer. researchgate.net Similarly, research on phosphate-based inhibitors demonstrates the formation of a passive film that increases the impedance of the steel rebar. nih.gov Therefore, an EIS study of this compound would be expected to show a significant increase in the impedance modulus, particularly at low frequencies, confirming the formation of a stable and protective film at the metal-solution interface.

Interactions with Inorganic Surfaces and Composite Materials

The surfactant-like nature of this compound facilitates its interaction with various inorganic surfaces and its incorporation into composite materials. The cationic head group can interact with negatively charged surfaces, while the phosphate anion can interact with positively charged sites or through specific chemical bonding.

The interaction of quaternary ammonium compounds with silica (B1680970) (silicon dioxide), a common inorganic material, is well-studied. Silica surfaces are typically negatively charged at neutral pH, leading to a strong electrostatic attraction for the cationic didecyldimethylammonium head group. nih.gov Simultaneously, phosphate ions are known to adsorb onto silica surfaces, which can modify the surface properties. nih.gov The combined effect within this compound would likely involve a complex interaction with a silica surface, potentially forming a well-adhered layer that modifies the surface's hydrophobicity and reactivity. This property is utilized in applications like phosphated silica, which can act as a catalyst or catalyst support. researchgate.net

In the realm of composite materials, quaternary ammonium compounds are used to modify fillers and improve their compatibility with polymer matrices. For instance, they can act as intercalating agents for clays (B1170129), expanding the clay galleries and allowing for better dispersion within a polymer. While there is no specific data on this compound in this context, its structural features suggest potential as a surface modifier for inorganic fillers like silica or clay in polymer composites.

Surface Modification in Polymer Systems

The introduction of this compound into polymer systems is anticipated to induce significant surface modifications, primarily driven by the amphiphilic nature of the didecyldimethylammonium cation. This cation possesses a positively charged nitrogen head group and two long, non-polar decyl tails. mdpi.com

This molecular structure allows it to act as a quaternary ammonium surfactant (QAS). mdpi.com When incorporated into a polymer matrix or applied to a polymer surface, the didecyldimethylammonium cations would likely orient themselves at interfaces. The non-polar decyl tails can interact with the polymer bulk, especially in non-polar or moderately polar polymers, through van der Waals forces. Simultaneously, the polar cationic head would be exposed at the surface, altering its properties.

This surface modification can lead to several changes in the polymer's characteristics:

Increased Hydrophilicity: The presence of the ionic phosphate and ammonium groups at the surface can increase its affinity for water, transforming a hydrophobic polymer surface into a more hydrophilic one.

Antimicrobial Surfaces: Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity. mdpi.comnih.gov The didecyldimethylammonium cation disrupts microbial cell membranes, leading to cell lysis and death. nih.gov Incorporating this compound into a polymer can therefore create a contact-active antimicrobial surface.

Improved Compatibility in Polymer Blends: In polymer blends, the amphiphilic nature of this compound can enhance the compatibility between two immiscible or poorly miscible polymers. mdpi.com It can act as a compatibilizer by locating at the interface between the two polymer phases, reducing interfacial tension and improving the dispersion and adhesion of the phases. mdpi.com

The effectiveness of surface modification would depend on the concentration of the salt, the nature of the polymer, and the processing method.

Table 1: Potential Effects of this compound on Polymer Surface Properties

PropertyExpected ChangeUnderlying Mechanism
Surface EnergyIncreaseOrientation of ionic head groups at the surface.
WettabilityIncreased HydrophilicityPresence of polar ammonium and phosphate ions.
BiocompatibilityVariablePotential for cytotoxicity at higher concentrations, but can also be used to create biocompatible surfaces with specific functionalities. nih.gov
Antimicrobial ActivitySignificant IncreaseDisruption of microbial cell membranes by the didecyldimethylammonium cation. mdpi.comnih.gov

Application in Materials Science for Enhanced Functional Properties

The unique combination of a surface-active cation and a functional anion in this compound suggests its potential for creating materials with enhanced and tailored functional properties.

In the realm of polymer composites, this compound can be utilized as a multifunctional additive. The didecyldimethylammonium cation can act as an intercalating agent for layered silicates, such as montmorillonite (B579905) clay, to form organo-modified clays. These modified clays can then be incorporated into a polymer matrix to create nanocomposites with improved mechanical, thermal, and barrier properties. researchgate.net The phosphate anion could further contribute to the thermal stability and flame retardancy of the composite material.

Furthermore, the ionic nature of this compound can be exploited to enhance the electrical conductivity of polymer composites. While polymers are typically electrical insulators, the incorporation of ionic liquids or salts can introduce ionic conductivity. mdpi.com This is particularly relevant for applications such as antistatic materials, sensors, and solid polymer electrolytes. noaa.gov The mobility of the didecyldimethylammonium cations and phosphate anions within the polymer matrix under an electric field would be the primary mechanism for this enhanced conductivity.

The presence of the phosphate group also opens up possibilities in the field of biomaterials. Phosphorus-containing polymers are known for their ability to interact with biological systems and can be designed to promote biomineralization or improve biocompatibility. nih.gov For instance, the phosphate groups could serve as nucleation sites for the growth of hydroxyapatite, a key component of bone, making composites containing this salt potentially useful for bone tissue engineering applications.

Table 2: Research Findings on Quaternary Ammonium and Phosphate Compounds in Materials Science

Material SystemAdditive TypeObserved Functional EnhancementReference
Polymer BlendsQuaternary Ammonium Surfactants (QASs)Improved thermo-mechanical properties through enhanced compatibilization. mdpi.com
Dental CompositesQuaternary Ammonium Salts (QASs)Inhibition of bacterial growth and caries prevention. mdpi.com
High-Density Polyethylene CompositesChitosan functionalized with Quaternary Ammonium SaltImproved antimicrobial activity and biodegradability. nih.gov
Polymer CompositesIonic LiquidsIncreased electrical and thermal conductivity. mdpi.com
Polymer CompositesLithium Salts and Conductive FillersEnhanced shear-thinning behavior and improved storage modulus. researchgate.net
Water TreatmentCationic Polymer FlocculantsRemoval of phosphate from water. researchgate.net

Environmental Fate and Transformation Pathways of Didecyl Dimethyl Azanium;phosphate

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. Studies on the hydrolytic stability of the didecyldimethylammonium (DDAC) cation show that it is exceptionally stable in aqueous environments under abiotic conditions. Across a range of environmentally relevant pH levels (pH 5-9), the compound shows minimal degradation over extended periods. regulations.gov

One study found that after 30 days of incubation in sterile buffered solutions at 25°C, only a very small amount of degradation occurred. epa.gov While this allowed for the calculation of estimated half-lives, these are considered rough projections due to the compound's high stability. epa.gov Another report confirms that DDAC is hydrolytically stable, with half-lives of one year or more at 20°C across pH 4, 7, and 9. nih.gov This stability indicates that hydrolysis is not a significant degradation pathway for this compound in the environment. regulations.gov

Hydrolytic Stability of Didecyldimethylammonium Cation

pH LevelTemperature (°C)Calculated Half-LifeSource
525368 days (estimated) epa.gov
725175-194 days (estimated) regulations.govepa.gov
925506 days (estimated) epa.gov
4, 7, 920≥ 1 year nih.gov

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of compounds by light energy. This can occur through direct absorption of light (direct photolysis) or through reactions with light-activated substances (indirect or photosensitized reactions).

Direct photolysis is not a major environmental fate process for the didecyldimethylammonium cation. nih.gov For direct photolysis to occur, a chemical must be able to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). nih.gov Studies have shown that DDAC is stable when exposed to light. In one experiment, a pH 7 buffered solution of ¹⁴C-labeled DDAC was exposed to continuous light from a xenon lamp for 30 days and showed no significant degradation. epa.gov Regulatory assessments have concluded that DDAC is stable to photodegradation in aqueous solutions and is not subject to photodegradation in soil. regulations.gov

While direct photolysis is insignificant, indirect photochemical degradation can occur. This process is primarily mediated by reactive oxygen species (ROS) generated by photosensitizers, such as dissolved organic matter (DOM), in sunlit waters. rsc.org For quaternary ammonium (B1175870) compounds (QACs) like the didecyldimethylammonium cation, the most important reactive species is the hydroxyl radical (•OH). rsc.orgrsc.org

Predicted Photolysis Half-Lives for QACs in Surface Water

Photodegradation PathwayPredicted Half-LifeConditionsSource
Indirect Photolysis (via Hydroxyl Radicals)12 to 94 daysSimulated environmental conditions in surface water rsc.orgrsc.org
Direct Photolysis (Benzethonium, an aromatic QAC)5.4–5.7 daysSimulated sunlight rsc.org
Direct Photolysis (Benzethonium, an aromatic QAC)20.6 daysNatural sunlight rsc.org

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a critical pathway for the removal of many chemicals from the environment. For the didecyldimethylammonium cation, reports on its biodegradability are varied and at times conflicting.

Some environmental fate studies, often conducted for regulatory purposes, have found the didecyldimethylammonium cation to be highly persistent under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. An aerobic soil metabolism study calculated a half-life of 1,048 days. regulations.gov Similarly, in aquatic metabolism studies, the compound was stable, with calculated half-lives of 180 days in aerobic water/sediment systems and 261 days in anaerobic systems. regulations.gov These studies suggest that sorption to soil and sediment is the dominant fate process over degradation. regulations.govturi.org

Conversely, a significant body of evidence suggests that the didecyldimethylammonium cation is readily biodegradable under certain conditions. researchgate.net High removal rates, often exceeding 80-90%, have been observed in wastewater treatment plant simulations. researchgate.net It is suggested that biodegradability is highly dependent on factors such as the concentration of the chemical, the length of its alkyl chains, and the specific characteristics of the microbial population present. regulations.govresearchgate.net

Reported Biodegradation Half-Lives for Didecyldimethylammonium Cation

ConditionEnvironmentReported Half-LifeSource
AerobicSoil1,048 days regulations.gov
AerobicAquatic System (Water/Sediment)180 days regulations.gov
AnaerobicAquatic System (Water/Sediment)261 days regulations.gov
AerobicWastewater Treatment Simulation>80% removal in 28 days (readily biodegradable) researchgate.net

The variability in reported biodegradation rates is strongly linked to the presence and adaptation of specific microbial populations. Microorganisms capable of degrading QACs have been isolated from environments contaminated with these compounds, such as activated sludge from municipal sewage treatment plants. researchgate.netnih.gov

One well-studied example is the bacterium Pseudomonas fluorescens TN4, which can use didecyldimethylammonium chloride (DDAC) as its sole source of carbon. researchgate.netnih.gov This bacterium degrades the compound through a process of N-dealkylation. nih.gov The proposed pathway involves the cleavage of one of the decyl chains from the quaternary nitrogen atom, producing decyldimethylamine as an intermediate, which is then further degraded to dimethylamine (B145610). researchgate.netnih.gov

The continuous release of QACs into the environment can create selective pressure, leading to the development of resistant microbial strains. nih.govnih.gov For instance, seven biocide-resistant bacterial strains were isolated from fecal sludge treated with a disinfectant containing DDAC. nih.gov One of these isolates, Alcaligenes faecalis DOS7, showed particularly high resistance. nih.gov These adapted microorganisms can enhance the biodegradation of the compound in contaminated systems, highlighting the crucial role of microbial ecology in the ultimate environmental fate of didecyldimethylammonium phosphate (B84403). nih.gov

Sorption and Mobility in Environmental Matrices

Soil Adsorption and Leaching Potential

Didecyldimethylammonium phosphate demonstrates a very strong tendency to adsorb to soil particles, which renders it largely immobile within the soil profile. regulations.gov The primary mechanism for this high adsorption is the electrostatic attraction between the positively charged DDAC cation and the negatively charged surfaces of soil components, such as clay minerals and organic matter. nih.govacs.org

Research conducted on didecyldimethylammonium chloride (DDAC), which shares the same active cation, provides significant insight into the soil mobility of the phosphate salt. Studies have shown that due to its strong adsorption to soils, DDAC is not expected to pose a significant risk of contaminating groundwater. regulations.gov The leaching potential is considered to be very low.

The extent of adsorption is quantified by the soil adsorption coefficient (Kd). A study reviewed by the U.S. Environmental Protection Agency reported high Freundlich adsorption coefficients (Kads) for DDAC across various soil types, underscoring its lack of mobility. regulations.gov

Table 1: Freundlich Adsorption Coefficients (Kads) for DDAC in Various Soil Types

Soil Type Freundlich Kads
Sand 1,095
Sandy Loam 8,179
Silt Loam 30,851
Silty Clay Loam 32,791

Data sourced from a soil mobility study reviewed by the U.S. Environmental Protection Agency. regulations.gov

The high Kads values indicate that didecyldimethylammonium phosphate will be tightly bound to soil particles, significantly limiting its downward movement through the soil column with percolating water. regulations.gov This strong binding suggests that the potential for leaching into groundwater is minimal. regulations.gov However, this strong sorption can also lead to persistence in the upper soil layers, as the reduced bioavailability can decrease the rate of microbial degradation. nih.gov

Aquatic Sediment Partitioning and Bioavailability Considerations

In aquatic environments, didecyldimethylammonium phosphate rapidly partitions from the water column to suspended solids and bottom sediments. researchgate.netresearchgate.net This behavior is consistent with its properties as a cationic surfactant, which promotes strong binding to particulate matter. researchgate.net The primary routes of dissipation from the water column are expected to be movement to the solid phase and subsequent microbial degradation. researchgate.net

The strong affinity for sediment has significant implications for the bioavailability and potential ecotoxicity of the compound. When bound to sediment, the availability of didecyldimethylammonium phosphate to water-column organisms is substantially reduced. researchgate.net Effluent from wastewater treatment facilities containing QAC residues is likely to see rapid binding of these compounds to suspended solids or sediments, which mitigates their toxicity in the aquatic environment. researchgate.net

While this partitioning reduces exposure to pelagic organisms, it leads to the accumulation of the compound in the sediment bed. The strong sorption to sediment, similar to its interaction with soil, can also reduce the rate of biodegradation, potentially leading to its persistence in this environmental compartment. nih.gov Studies on the anaerobic aquatic metabolism of DDAC have shown it to be stable, with a calculated half-life of 261 days in flooded river water systems. regulations.gov Another study under aerobic aquatic conditions found a half-life of 180 days. regulations.gov In both cases, significant amounts of the parent compound remained in the sediment. regulations.gov

Despite its persistence in sediment, the bioaccumulation potential of DDAC in aquatic organisms is considered to be low. regulations.gov A study on freshwater fish determined that the mean steady-state bioconcentration factors for DDAC were 81x, 140x, and 38x in whole body, nonedible, and edible tissues, respectively. regulations.gov Based on these findings, DDAC is not expected to be a concern for bioconcentration in aquatic food webs. regulations.gov

Computational Chemistry and Theoretical Modeling of Didecyl Dimethyl Azanium;phosphate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the didecyl(dimethyl)azanium cation and the phosphate (B84403) anion. nih.govucl.ac.uk These methods solve approximations of the Schrödinger equation to determine the electronic structure, optimized geometry, and various reactivity descriptors of molecules. nih.gov

For the didecyl(dimethyl)azanium cation, DFT calculations would reveal the distribution of the positive charge, which is not solely localized on the nitrogen atom but is delocalized to the adjacent methyl and methylene (B1212753) groups. Studies on similar quaternary ammonium (B1175870) cations, such as dodecyltrimethylammonium (B156365), have shown that the positive charge extends over the first few alkyl groups of the tail. nih.gov This charge delocalization is crucial for understanding the ion's interaction with its counter-ion and surrounding solvent molecules.

The phosphate anion's geometry and charge distribution can also be precisely calculated. DFT studies on phosphate species are common, providing accurate descriptions of their vibrational frequencies and interaction energies. nih.govucl.ac.uk The negative charge on the phosphate anion is distributed among the oxygen atoms, influencing its ability to form hydrogen bonds and coordinate with cations.

By modeling the didecyl(dimethyl)azanium;phosphate ion pair, quantum chemical calculations can predict the geometry of the bound state, the interaction energy, and the nature of the bonding. The interaction is expected to be primarily electrostatic, but with a significant contribution from polarization and dispersion forces, especially given the long alkyl chains. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for the individual ions and the ion pair provide insights into their chemical reactivity and potential for charge transfer.

Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations (Note: The data in this table is representative and based on typical values found in computational studies of similar long-chain quaternary ammonium and phosphate compounds. nih.govucl.ac.ukresearchgate.net)

ParameterDidecyl(dimethyl)azanium CationPhosphate Anion (H₂PO₄⁻)This compound Ion Pair
Optimized Bond Length (N-C, methyl)~1.50 ÅN/A~1.51 Å
Optimized Bond Length (P-O)N/A~1.55 Å (P=O), ~1.65 Å (P-OH)~1.56 Å (P=O), ~1.64 Å (P-OH)
Calculated Partial Charge on N+0.4 to +0.6 |e|N/A+0.4 to +0.6 |e|
Calculated Partial Charge on PN/A+1.2 to +1.5 |e|+1.2 to +1.5 |e|
HOMO-LUMO Gap~7-8 eV~6-7 eV~6.5-7.5 eV
Ion-Pair Interaction EnergyN/A-80 to -120 kcal/mol (in vacuum)

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone for studying the collective behavior of surfactant-like molecules such as this compound. researchgate.netdntb.gov.ua By solving Newton's equations of motion for a system containing many molecules, MD simulations can track the temporal evolution of atomic positions, providing a detailed picture of dynamic processes like self-assembly and interfacial phenomena. researchgate.net

In an aqueous environment, this compound is expected to exhibit amphiphilic behavior, leading to the formation of micelles or bilayers above a certain concentration. MD simulations can predict the critical micelle concentration (CMC) and characterize the structure of these aggregates. The two decyl chains of the cation would form a hydrophobic core, while the charged nitrogen headgroup and the phosphate anion would be exposed to the aqueous phase. nih.gov

At interfaces, such as an air-water or oil-water interface, MD simulations can reveal the orientation and packing of the this compound molecules. The hydrophobic tails would preferentially orient away from the aqueous phase, leading to a reduction in interfacial tension. frontiersin.org Simulations can quantify this reduction and provide insights into the structure of the interfacial layer. The dynamics of the ions at the interface, including their diffusion and exchange with the bulk solution, can also be investigated.

Table 2: Representative Parameters from Molecular Dynamics Simulations of Dialkyldimethylammonium Salts in Water (Note: This data is illustrative and based on findings from MD simulations of similar surfactant systems. researchgate.netresearchgate.netnih.gov)

PropertyTypical Predicted Value/Observation
Aggregation Number (in micelles)50 - 100 monomers
Area per Headgroup (at air-water interface)60 - 80 Ų
Bilayer Thickness (in a membrane)35 - 45 Å
Diffusion Coefficient of Monomer (in water)1.0 - 5.0 x 10⁻⁶ cm²/s
Order Parameter (S_CD) of Alkyl Tails in BilayerDecreases from headgroup towards tail end

Predictive Modeling of Supramolecular Assemblies and Chemical Interactions

Predictive modeling, often leveraging data from quantum chemical calculations and MD simulations, aims to forecast the properties and behavior of supramolecular assemblies under various conditions. This can involve the development of coarse-grained models, where groups of atoms are represented as single particles to simulate larger systems over longer timescales. researchgate.net

For this compound, coarse-grained models could be used to predict the phase behavior of concentrated solutions, including the formation of different liquid crystalline phases. These models are particularly useful for understanding how factors like temperature, concentration, and the presence of additives influence the morphology of the self-assembled structures.

Predictive models can also be developed to understand the chemical interactions of this compound with other molecules or surfaces. For instance, the binding affinity of the compound to a particular substrate could be predicted using free energy calculation methods like umbrella sampling or thermodynamic integration, which are often employed in conjunction with MD simulations. These predictions are valuable in applications such as material science, where the compound might be used as a surface modifying agent. The interaction with biological membranes can also be modeled, predicting how the surfactant might insert into and potentially disrupt a lipid bilayer.

Furthermore, quantitative structure-property relationship (QSPR) models could be developed to correlate the molecular structure of similar ionic liquids with their macroscopic properties. nih.gov By building a database of computational and experimental data for a range of dialkyldimethylammonium salts, it would be possible to predict properties like the CMC or the surface tension of this compound without the need for extensive new simulations or experiments.

Emerging Research Frontiers and Future Perspectives for Didecyl Dimethyl Azanium;phosphate

Development of Novel Synthetic Routes and Advanced Functionalization Strategies

The synthesis of didecyl(dimethyl)azanium;phosphate (B84403) and related quaternary ammonium (B1175870) phosphates is an area of active research, moving towards more efficient, scalable, and versatile methods.

A common strategy involves a two-step process. The first step is the quaternization of a tertiary amine to form the didecyldimethylammonium cation. For instance, didecylmethyl tertiary amine can be reacted with an alkylating agent like chloromethane (B1201357) in an alcohol solvent. google.com The second step involves an anion exchange or direct synthesis with a phosphate precursor. A patent describes the synthesis of phosphate-based quaternary ammonium salt cationic surfactants by first reacting N-methyldiethanolamine with a chlorophosphoric acid diester, followed by quaternization with an alkyl halide. google.com This highlights a modular approach where the phosphate group is introduced before the final quaternary ammonium structure is formed.

Another promising route involves the direct reaction of phosphorus oxychloride (POCl₃) with long-chain alcohols in the presence of an amine base like triethylamine, followed by hydrolysis to yield dialkyl phosphates. organic-chemistry.org These phosphate anions can then be paired with a pre-synthesized didecyldimethylammonium cation. Research has detailed this method for producing dialkyl phosphates with high purity, avoiding common contaminants like trialkyl phosphates. organic-chemistry.org

Functionalization strategies aim to modify the core structure to tune its physicochemical properties. This can be achieved by altering the alkyl chains on the cation or by modifying the phosphate anion itself. For example, using different primary alcohols in the synthesis of the phosphate anion can introduce varied chain lengths, affecting properties like solubility and thermal stability. organic-chemistry.org

Synthetic Step Reactants Solvent/Catalyst Key Outcome Reference
Cation FormationDidecyl methyl tertiary amine, ChloromethaneAlcohol solvent, Basic catalystDidecyldimethylammonium chloride google.com
Anion FormationPhosphorus oxychloride, Primary alcohol, TriethylamineTolueneDialkyl phosphate (after hydrolysis) organic-chemistry.org
Two-Step Surfactant SynthesisN-methyldiethanolamine, Chlorophosphoric acid diester, Alkyl halideToluene, Ethanol/AcetonePhosphate-based quaternary ammonium salt google.com

This table summarizes key reactants and outcomes in the synthesis of components for or structurally related to didecyl(dimethyl)azanium;phosphate.

Integration of Green Chemistry Principles in Compound Design and Utilization

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the design of ionic liquids like this compound is no exception. researchgate.net Key areas of focus include the use of renewable feedstocks, designing for degradation, and employing efficient, recyclable synthetic pathways.

One major thrust is the development of surfactants from renewable resources to replace petroleum-based precursors. mdpi.com Research into sugar-based quaternary ammonium surfactants demonstrates the feasibility of incorporating bio-derived components, which could be applied to the synthesis of the didecyl(dimethyl)azanium cation. mdpi.com

Another critical aspect of green design is creating molecules that degrade after their intended use, preventing long-term environmental accumulation. Studies have shown the successful design of quaternary ammonium compounds with intentionally incorporated volatile chemical groups, such as esters, that allow the compound to break down under natural environmental conditions (e.g., changes in pH or temperature). rsc.org This strategy could be applied to the structure of this compound to enhance its biodegradability.

Green synthetic procedures are also being developed. One-pot synthesis methods using recyclable quaternary ammonium salts as reaction media have been reported for related phosphorus compounds. organic-chemistry.orgresearchgate.net These processes offer high yields under mild conditions (room temperature) and allow the catalytic medium to be reused multiple times without losing activity, which improves both the environmental and economic profile of the synthesis. organic-chemistry.org

Development of High-Throughput Screening Methodologies for Complex Chemical Interactions

As the number of possible ionic liquids is vast, high-throughput screening (HTS) methodologies are essential for rapidly identifying candidates with desirable properties. These methods are being developed to screen for various characteristics relevant to material science and industrial applications.

Computational screening is a powerful tool for initial assessment. For instance, HTS of tens of thousands of ionic liquid candidates has been performed using computational models like COSMO-RS to predict properties such as extractive capacity and selectivity for industrial separation processes. researchgate.net This allows researchers to narrow down a large virtual library to a few promising candidates for experimental validation.

For experimental validation, automated HTS platforms are being built. A fully automated platform using 96-well microtiter plates as individual electrolysis cells has been developed to measure the ionic conductivity of different room-temperature ionic liquids and their mixtures. acs.org This allows for rapid assessment of their potential as electrolytes. acs.org

Furthermore, machine learning models are being integrated with HTS to predict complex properties like viscosity. acs.orgornl.gov By training models on existing data, researchers can accurately predict the viscosity of new ionic liquid structures under various temperatures and pressures, accelerating the discovery of ILs with optimal flow characteristics for applications like lubricants or solvents. acs.orgornl.gov Flow-injection mass spectrometry is another HTS technique that has been successfully used for the rapid quantification of quaternary ammonium cations. nih.gov These advanced screening approaches are crucial for exploring the complex chemical interactions of compounds like this compound and accelerating their application in new technologies.

Screening Method Property/Application Screened Throughput/Key Feature Reference
Computational Screening (COSMO-RS)Extractive capacity, Selectivity36,260 ionic liquid candidates screened virtually. researchgate.net
Automated Electrolysis PlatformIonic conductivity96-well plate format for rapid, parallel measurements. acs.org
Machine Learning Models (e.g., CATBoost)ViscosityAccurate prediction based on chemical structure, temperature, and pressure. acs.orgornl.gov
Flow-Injection Mass SpectrometryQuantification of CationsRapid analysis suitable for exposure or quality control studies. nih.gov

This table showcases modern high-throughput screening methodologies being applied to ionic liquids, which are directly relevant for the future development of this compound.

Q & A

Basic: What experimental precautions are critical when handling didecyl(dimethyl)azanium;phosphate in laboratory settings?

Answer:
When handling this compound, researchers must:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact due to its irritant properties .
  • Ensure proper ventilation to prevent inhalation of aerosols.
  • Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .
  • Store the compound in airtight containers away from oxidizing agents.

Basic: How is this compound synthesized, and what analytical methods confirm its purity?

Answer:
Synthesis :

  • React didecyl dimethyl amine with phosphoric acid under controlled pH (e.g., 4–6) in an aqueous or solvent-based system. Monitor temperature to avoid exothermic side reactions.
    Characterization :
  • FTIR : Confirm phosphate ester bonds (P=O stretch at ~1250 cm⁻¹) and quaternary ammonium groups (C-N stretch at ~1470 cm⁻¹) .
  • NMR : Use ¹H/³¹P NMR to verify alkyl chain integration and phosphate group connectivity.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for cationic species) .

Advanced: How do researchers design experiments to assess the antimicrobial efficacy of this compound?

Answer:

  • Test Organisms : Use standardized strains (e.g., E. coli ATCC 25922) and clinical isolates.
  • Protocol :
    • Prepare serial dilutions (e.g., 125–500 ppm) in presence/absence of organic load (5% fetal bovine serum) to simulate real-world conditions .
    • Measure log reduction (CFU/mL) at timed intervals (5 s to 30 min) using plate counts.
    • Calculate Reduction Factor (RF) : RF = log(control CFU) − log(treated CFU); efficacy threshold: RF ≥3 .
  • Controls : Include neutralizers (e.g., lecithin/polysorbate 80) to quench residual activity before plating .

Advanced: What methodologies optimize the stability of this compound in nanoformulations?

Answer:

  • Encapsulation : Use PLGA polymers (lactide:glycolide 85:15, MW 190–240 kDa) via solvent evaporation.
  • Stabilization : Incorporate DMAB (0.1–1% w/v) to prevent nanoparticle aggregation via electrostatic repulsion .
  • Characterization :
    • DLS/Zeta Potential : Monitor size (<200 nm) and surface charge (>+30 mV for colloidal stability).
    • In Vitro Release : Use dialysis bags in PBS (pH 7.4) with HPLC quantification .

Advanced: How can conflicting data on this compound’s efficacy be resolved in presence of organic matter?

Answer:

  • Variable Control : Standardize organic load (e.g., 5% serum) across studies to ensure comparability .
  • Mechanistic Analysis :
    • Use fluorescence microscopy with LIVE/DEAD stains to differentiate bacteriostatic vs. bactericidal effects under organic interference.
    • Perform time-kill assays to identify delayed efficacy thresholds .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Duncan’s) to distinguish significant differences in RF values across conditions .

Advanced: What advanced spectroscopic techniques elucidate the interaction between this compound and bacterial membranes?

Answer:

  • FTIR Microscopy : Track lipid bilayer disruption via shifts in fatty acid C-H stretches (2850–2920 cm⁻¹) .
  • X-ray Diffraction (XRD) : Analyze membrane phase changes (e.g., transition from lamellar to hexagonal phases).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to model membranes (e.g., liposomes) .

Basic: How is the minimal inhibitory concentration (MIC) of this compound determined?

Answer:

  • Broth Microdilution : Prepare 2-fold dilutions in Mueller-Hinton broth. Inoculate with 1×10⁶ CFU/mL.
  • Endpoint : MIC is the lowest concentration with no visible growth after 18–24 h incubation.
  • Validation : Confirm via agar plating of clear wells to ensure bactericidal (not bacteriostatic) activity .

Advanced: How do researchers model the environmental fate of this compound in wastewater systems?

Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial breakdown under aerobic conditions.
  • Adsorption Analysis : Perform batch experiments with activated sludge; quantify compound removal via LC-MS/MS.
  • Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to evaluate EC₅₀ values .

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